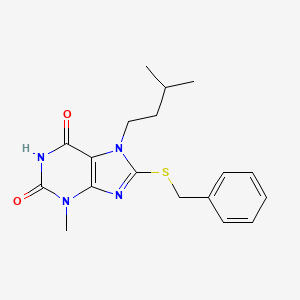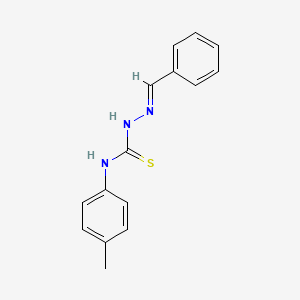
benzaldehyde N-(4-methylphenyl)thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde N-(4-methylphenyl)thiosemicarbazone is an organic compound with the molecular formula C15H15N3S. It belongs to the class of thiosemicarbazones, which are known for their diverse chemical and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzaldehyde N-(4-methylphenyl)thiosemicarbazone can be synthesized by the reaction of benzaldehyde with 4-methylphenylthiosemicarbazide. The reaction typically involves mixing benzaldehyde derivatives with thiosemicarbazide in a solvent such as ethanol, with the addition of a few drops of acetic acid to catalyze the reaction. The mixture is stirred at room temperature for several hours and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Benzaldehyde N-(4-methylphenyl)thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiosemicarbazides.
Substitution: It can participate in nucleophilic substitution reactions, where the thiosemicarbazone moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiosemicarbazones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Benzaldehyde N-(4-methylphenyl)thiosemicarbazone has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound exhibits antimicrobial and antiparasitic activities, making it a candidate for developing new antibiotics and antiparasitic drugs.
Medicine: It has shown potential anticancer properties, particularly against certain types of cancer cells, by inducing apoptosis and inhibiting cell proliferation.
Industry: The compound is used in the synthesis of other thiosemicarbazone derivatives with various industrial applications
Mecanismo De Acción
The mechanism of action of benzaldehyde N-(4-methylphenyl)thiosemicarbazone involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes and proteins involved in cellular processes, such as cysteine proteases and quinone reductase.
Pathways Involved: The compound induces oxidative stress and apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function.
Comparación Con Compuestos Similares
Similar Compounds
- Benzaldehyde thiosemicarbazone
- 4-Methylbenzaldehyde thiosemicarbazone
- Benzaldehyde N-phenylthiosemicarbazone
Uniqueness
Benzaldehyde N-(4-methylphenyl)thiosemicarbazone is unique due to its specific substitution pattern, which enhances its biological activity and selectivity compared to other thiosemicarbazone derivatives. Its ability to form stable metal complexes and its potent anticancer properties make it a valuable compound for further research and development .
Propiedades
Número CAS |
89713-29-1 |
|---|---|
Fórmula molecular |
C15H15N3S |
Peso molecular |
269.4 g/mol |
Nombre IUPAC |
1-[(E)-benzylideneamino]-3-(4-methylphenyl)thiourea |
InChI |
InChI=1S/C15H15N3S/c1-12-7-9-14(10-8-12)17-15(19)18-16-11-13-5-3-2-4-6-13/h2-11H,1H3,(H2,17,18,19)/b16-11+ |
Clave InChI |
UGEVMHUMNGFAAO-LFIBNONCSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=CC=C2 |
SMILES canónico |
CC1=CC=C(C=C1)NC(=S)NN=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



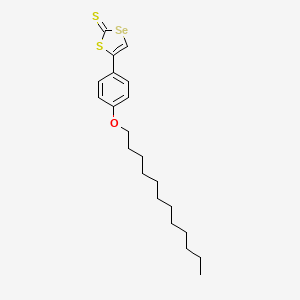
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11989641.png)

![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide](/img/structure/B11989655.png)
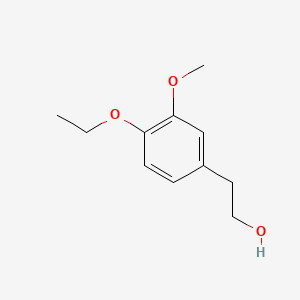
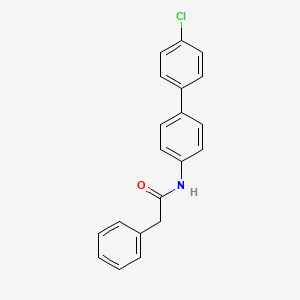
![N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]acetamide](/img/structure/B11989675.png)
![2-(1,3-benzothiazol-2-ylthio)-N'-[(E)-(3-methoxy-2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11989683.png)
![4-Chloro-N'-[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]benzenesulfonohydrazide](/img/structure/B11989694.png)
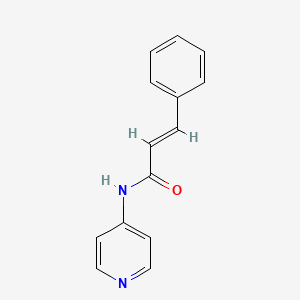
![9-Chloro-2-(4-fluorophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11989721.png)

